molecular formula C14H20ClNO2 B6340553 tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate CAS No. 1221342-31-9

tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate

Cat. No.: B6340553
CAS No.: 1221342-31-9
M. Wt: 269.77 g/mol
InChI Key: OFMONLHOXXZVPZ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate is a chiral amino acid ester derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile building block, particularly in the synthesis of complex bioactive molecules. Its molecular structure incorporates a tert-butyl ester group, which provides superior steric protection of the carboxylic acid moiety, enhancing the compound's stability against hydrolysis during multi-step synthetic sequences compared to smaller alkyl esters . The 2-chlorophenyl group attached via a methylene linker is a common pharmacophore found in molecules designed to interact with biological targets, such as protein kinases and angiotensin II receptors . The presence of the basic amino group and the protected carboxylate makes this compound a valuable intermediate for constructing active pharmaceutical ingredients (APIs). Researchers can readily deprotect the tert-butyl group under mild acidic conditions to access the free carboxylic acid for further derivatization, such as amide bond formation. The compound's structure suggests potential application as a key scaffold in developing enzyme inhibitors and receptor antagonists. It is strictly for research and development purposes in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-[(2-chlorophenyl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)8-9-16-10-11-6-4-5-7-12(11)15/h4-7,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMONLHOXXZVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Reductive amination offers a direct route to secondary amines by coupling a ketone with an amine in the presence of a reducing agent. For tert-butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate, this method involves reacting tert-butyl 3-oxopropanoate with 2-chlorobenzylamine under reductive conditions.

Experimental Procedure

  • Synthesis of tert-Butyl 3-Oxopropanoate :
    Prepared via oxidation of tert-butyl acrylate using ozone or catalytic oxidation with RuCl₃/NaIO₄.

  • Reductive Amination :
    A mixture of tert-butyl 3-oxopropanoate (1.0 equiv), 2-chlorobenzylamine (1.2 equiv), and NaBH₃CN (1.5 equiv) in MeOH is stirred at 25°C for 12–24 hours. The reaction proceeds via imine formation followed by reduction to the secondary amine.

Yield and Optimization

  • Yield : 65–78% after column chromatography (petroleum ether/EtOAc 5:1).

  • Key Factors : Excess amine and controlled pH (4–6) enhance imine stability.

Alkylation of tert-Butyl 3-Aminopropanoate

Reaction Overview

This two-step approach involves synthesizing tert-butyl 3-aminopropanoate followed by alkylation with 2-chlorobenzyl chloride.

Experimental Procedure

  • Esterification of 3-Aminopropanoic Acid :
    3-Aminopropanoic acid is refluxed with tert-butanol and H₂SO₄ (cat.) to yield tert-butyl 3-aminopropanoate.

  • Alkylation :
    tert-Butyl 3-aminopropanoate (1.0 equiv), 2-chlorobenzyl chloride (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF are heated at 60°C for 8–12 hours.

Yield and Challenges

  • Yield : 70–85% after purification.

  • Side Reactions : Over-alkylation is mitigated by using a slight excess of the amine.

Three-Component Coupling Catalyzed by CoBr₂

Reaction Overview

Adapting methodologies from cobalt-catalyzed amidine synthesis, this route employs 2-chlorobenzylamine, an isocyanide, and a diazo compound to form the target amine.

Experimental Procedure

A Schlenk tube charged with 2-chlorobenzylamine (0.5 mmol), tert-butyl isocyanide (0.6 mmol), and ethyl diazoacetate (0.6 mmol) in MeCN is treated with CoBr₂ (5 mol%) under N₂. The mixture is stirred at 80°C for 12 hours.

Mechanistic Insights

The reaction proceeds via cobalt-mediated C–N bond formation, with the isocyanide acting as a coupling partner.

Yield and Scope

  • Yield : 53–87% (varies with substituents).

  • Limitations : Requires strict anhydrous conditions.

Esterification of 3-[(2-Chlorobenzyl)amino]propanoic Acid

Reaction Overview

This method prioritizes forming the amine linkage before esterification, avoiding side reactions during ester formation.

Experimental Procedure

  • Synthesis of 3-[(2-Chlorobenzyl)amino]propanoic Acid :
    3-Aminopropanoic acid is alkylated with 2-chlorobenzyl chloride in aqueous NaOH.

  • Esterification :
    The carboxylic acid (1.0 equiv) is refluxed with tert-butanol and SOCl₂ (1.5 equiv) at 60°C for 24 hours.

Yield and Practicality

  • Yield : 80–90% after distillation.

  • Advantages : High purity due to late-stage esterification.

Comparative Analysis of Methodologies

Method Key Reagents Yield (%) Complexity Reference
Reductive AminationNaBH₃CN, MeOH65–78Moderate
AlkylationK₂CO₃, DMF70–85Low
CoBr₂ Catalyzed CouplingCoBr₂, isocyanide, diazo53–87High
EsterificationSOCl₂, tert-butanol80–90Moderate

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as hydroxide, alkoxide, or amine groups in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products like alcohols or amines.

    Substitution: Substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique functional groups enable the formation of diverse derivatives that can be utilized in further chemical reactions.

Biology

  • Biological Pathways Study: It is employed in research focusing on biological pathways involving amino acid derivatives. The compound's structure allows it to interact with specific enzymes and proteins, making it valuable for studying enzymatic reactions and metabolic pathways.

Medicine

  • Therapeutic Investigations: There is ongoing research into the potential therapeutic effects of this compound. It has been investigated for its anti-inflammatory and antimicrobial properties, as well as its role as a precursor in drug development . Case studies have shown promising results in antiproliferative activity against cancer cell lines, indicating potential applications in oncology .

Industry

  • Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial applications, including the development of new materials and chemical processes.

Case Studies

  • Antimicrobial Activity:
    Research demonstrated that tert-butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Antiproliferative Effects:
    In vitro studies showed that derivatives of this compound have strong antiproliferative effects against HeLa cells, with IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests its potential utility in cancer treatment strategies .
  • NLRP3 Inhibition:
    A study evaluated the compound's ability to inhibit NLRP3-dependent pyroptosis in macrophages. Results indicated that it could effectively reduce pyroptotic cell death, highlighting its relevance in inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and proteins involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent on the benzyl group significantly influences electronic and steric properties. Key analogs include:

Compound Name Substituent on Benzyl Electronic Nature Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate 2-Cl Electron-withdrawing C₁₄H₁₇ClNO₂* ~283.8 (estimated) Ester, secondary amine, aryl chloride
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate 4-CF₃ Strongly electron-withdrawing C₁₅H₂₀F₃NO₂ 303.324 Ester, primary amine, trifluoromethyl
tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate 2-OCH₃ Electron-donating C₁₆H₂₃NO₃* ~293.4 (estimated) Ester, secondary amine, methoxy
3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid 2-Cl Electron-withdrawing C₁₅H₂₀ClNO₄ 313.77 Carboxylic acid, Boc-protected amine

*Molecular formulas and weights for the target compound and methoxy analog are estimated based on structural similarity to and .

Key Findings:

Electronic Effects: The 2-chlorophenyl group in the target compound enhances electrophilicity at the amino nitrogen compared to the electron-donating 2-methoxy group in . This increases reactivity in nucleophilic reactions or coordination to metal centers .

Steric Effects: Ortho-substituted analogs (e.g., 2-Cl, 2-OCH₃) introduce steric hindrance around the amino group, which may limit substrate accessibility in catalytic applications compared to para-substituted derivatives . The tert-butyl ester group provides bulkiness, enhancing solubility in non-polar solvents but reducing diffusion rates in aqueous systems.

Functional Group Impact :

  • Carboxylic acid derivatives (e.g., ) exhibit higher polarity and lower lipophilicity than ester analogs, making them less suitable for lipid membrane penetration in biological applications.
Comparative Reactivity in Hydrosilylation:
Compound Type Substituent Catalytic Activity (Relative to L1 ) Selectivity for Alkenes
Sodium carboxylate (L1) P,N ligands High (baseline) >90%
Target compound 2-Cl, no phosphorus Low (estimated) Not reported
4-CF₃ analog Strong EWG Moderate (hypothesized) Not reported

Physicochemical Properties

  • Lipophilicity : The 2-chlorophenyl group increases logP compared to the methoxy analog , enhancing membrane permeability in drug design contexts.
  • Stability : The tert-butyl ester group improves hydrolytic stability over methyl or ethyl esters, as seen in related compounds .

Biological Activity

tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate is a chemical compound with the molecular formula C13H18ClN O2, categorized as an amino acid derivative. Its structure features a tert-butyl group, a propanoate moiety, and a 2-chlorophenylmethylamino substituent. The presence of the chlorine atom on the phenyl ring is significant as it can influence both the chemical properties and biological activity of the compound. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry and its interactions with biological systems.

The unique molecular structure of this compound suggests several avenues for biological activity:

  • Functional Groups : The ester linkage in the propanoate can undergo hydrolysis, leading to the formation of tert-butyl alcohol and the corresponding carboxylic acid. The amino group may participate in nucleophilic substitution reactions, allowing for further modifications.
  • Reactivity : The chlorine atom may enable electrophilic aromatic substitution reactions, enhancing its reactivity towards electrophiles.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Interactions : The compound may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways.
  • Receptor Binding : Similar compounds have shown significant interactions with neurotransmitter receptors or enzymes, potentially altering biological responses.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesNotable Properties
tert-Butyl 3-(methylamino)propanoateLacks chlorine substituentExhibits different biological activities due to simpler structure
tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoateChlorine at para positionMay show different receptor binding profiles compared to ortho-substituted analogs
tert-Butyl 3-amino-2-(2-chlorophenyl)propanoateSimilar amino group but different positioningPotentially different pharmacological effects based on structural variations

The distinct substitution pattern and molecular configuration of this compound may lead to unique biological activities compared to these similar compounds. Further comparative studies are essential to fully understand these differences and their implications in drug design and development.

Case Studies and Research Findings

  • Antioxidant and Anti-inflammatory Activity :
    Research has indicated that compounds with similar structural features exhibit antioxidant properties. For instance, derivatives that incorporate both amino and phenolic groups tend to demonstrate enhanced anti-inflammatory effects compared to their parent compounds .
  • Pharmacological Applications :
    Preliminary studies suggest that this compound could be explored for therapeutic effects in pain management and inflammation control. Its structural characteristics make it a candidate for further research in drug development aimed at various conditions.
  • Interaction Studies :
    Interaction studies involving this compound are crucial for understanding its pharmacodynamics. Research indicates that similar compounds can significantly affect neurotransmitter receptor activity, which could lead to altered physiological responses.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate?

  • Methodological Answer : A highly efficient method involves tert-butylation using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst. For example, a dichloromethane (CH₂Cl₂) solvent system at 0°C with a reaction time of 16 hours achieves 76% yield. This approach minimizes side reactions and is scalable to multi-milligram quantities . Flash chromatography with hexane–ethyl acetate gradients (e.g., 20:1 to 10:1) is recommended for purification .

Q. How should tert-butyl esters be stored to prevent degradation?

  • Methodological Answer : Tert-butyl esters with amino or hydroxyl groups are sensitive to hydrolysis and thermal decomposition. Store below -20°C under inert gas (e.g., N₂ or Ar) to stabilize the tert-butyl group. Evidence shows that structurally similar compounds, such as tert-butyl (3S)-3-amino-3-phenylpropanoate, degrade rapidly at room temperature .

Q. What analytical techniques confirm the structure of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and IR spectroscopy. For example, tert-butyl protons typically appear as a singlet at ~1.4 ppm in ¹H NMR. Chiral HPLC or polarimetry is required to resolve enantiomers, as seen in studies of tert-butyl (3R)-3-amino-3-phenylpropanoate .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the benzylic position, facilitating nucleophilic substitution. However, steric hindrance from the tert-butyl group may slow reactions. Computational modeling (e.g., DFT) or Hammett substituent constants can quantify these effects .

Q. What side reactions occur during tert-butyl ester cleavage, and how are they mitigated?

  • Methodological Answer : Acidic cleavage (e.g., HCl/dioxane) risks tert-butyl carbocation formation, leading to elimination or rearrangement. A safer alternative is using trifluoroacetic acid (TFA) in dichloromethane at 0°C. Evidence from thionyl chloride reactions shows unexpected cyclization products (e.g., dihydroxybiphenyl derivatives), highlighting the need for controlled conditions .

Q. How can stereochemical purity be validated for chiral derivatives?

  • Methodological Answer : X-ray crystallography (e.g., tert-butyl sulfinyl derivatives) or Mosher ester analysis resolves absolute configurations. For example, crystal structures of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate confirm stereochemistry via Cahn-Ingold-Prelog priorities .

Q. What strategies address contradictory NMR data in published studies?

  • Methodological Answer : Discrepancies may arise from solvent polarity, impurities, or dynamic effects. Replicate experiments using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and compare with literature spectra of analogous compounds, such as tert-butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate .

Q. How does the tert-butyl group affect pharmacokinetic properties in drug discovery?

  • Methodological Answer : The tert-butyl group enhances metabolic stability by shielding adjacent functional groups from enzymatic degradation. In vitro assays (e.g., microsomal stability tests) and logP measurements quantify these effects. However, steric bulk may reduce solubility, requiring formulation optimization .

Methodological Notes

  • Synthesis : Prioritize Tf₂NH-catalyzed tert-butylation for high yields and scalability .
  • Purification : Use gradient flash chromatography with hexane–EtOAC to separate polar by-products .
  • Handling : Store at -20°C under inert gas to prevent tert-butyl ester hydrolysis .
  • Characterization : Combine NMR, IR, and chiral HPLC for unambiguous structural confirmation .

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